An In-depth Technical Guide to the Chemical Properties and Stability of Troglitazone-d4
An In-depth Technical Guide to the Chemical Properties and Stability of Troglitazone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Troglitazone-d4, a deuterated analog of the insulin-sensitizing drug Troglitazone. This document is intended to serve as a core resource for researchers and professionals involved in drug development and analytical studies utilizing this compound.
Chemical Properties of Troglitazone-d4
Troglitazone-d4 is the deuterium-labeled version of Troglitazone, primarily used as an internal standard for the quantification of Troglitazone in various biological matrices by mass spectrometry.[1][2] The incorporation of deuterium atoms results in a higher molecular weight compared to the parent compound, which allows for its differentiation in mass spectrometric analyses.
The key chemical and physical properties of Troglitazone-d4 are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 5-[[2,3,5,6-tetradeuterio-4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | [3] |
| CAS Number | 2749370-85-0 | [1][3] |
| Molecular Formula | C₂₄H₂₃D₄NO₅S | [1][4] |
| Molecular Weight | 445.6 g/mol | [1][3][4] |
| Appearance | Solid | [1][5] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Solubility | Soluble in Methanol and DMSO (20 mg/ml) | [1][4] |
| Canonical SMILES | [2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCC3(CCC4=C(O3)C(=C(C(=C4C)O)C)C)C)[2H] | [1][3] |
| InChI | InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)/i5D,6D,7D,8D | [3] |
| InChIKey | GXPHKUHSUJUWKP-KDWZCNHSSA-N | [3] |
Stability and Storage
The stability of Troglitazone-d4 is a critical parameter for its use as an analytical standard. While specific stability studies on the deuterated form are not extensively published, the stability profile can be inferred from the parent compound, Troglitazone, and general handling guidelines for isotopically labeled compounds.
To ensure the integrity of Troglitazone-d4, proper storage is essential. The following conditions are recommended by suppliers:
-
Solid Form: The solid product should be stored at room temperature or at -20°C in a tightly closed container.[4][5]
-
In Solution: Stock solutions should be stored in separate aliquots to avoid repeated freeze-thaw cycles.[4] For solutions stored at -80°C, it is recommended to use them within 6 months, and for those stored at -20°C, within 1 month.[4]
The chemical stability of Troglitazone is influenced by its susceptibility to oxidation. Studies on the metabolism of Troglitazone have identified two primary pathways that lead to the formation of reactive intermediates, which are relevant to its degradation profile.[6]
-
Quinone Methide Formation: This pathway involves the oxidation of the chromane ring system of Troglitazone.[6] This process can lead to the formation of reactive quinone-type metabolites.[6][7]
-
Thiazolidinedione (TZD) Ring Scission: A second pathway involves the oxidative cleavage of the thiazolidinedione ring.[6] This can generate highly electrophilic intermediates.[6]
These metabolic activation pathways, catalyzed by cytochrome P450 enzymes (primarily CYP3A4 and CYP2C8), are crucial considerations for the stability of Troglitazone and its deuterated analog in biological systems and during in vitro experiments.[6][8] Under normal storage conditions, the compound is stable.[9] However, exposure to strong oxidizing agents, strong acids/alkalis, heat, and moisture should be avoided.[9]
Experimental Protocols for Stability Testing
Detailed experimental protocols for drug stability studies are outlined by regulatory bodies such as the International Council for Harmonisation (ICH). The following represents a generalized protocol for assessing the stability of a drug substance like Troglitazone-d4.
The primary objective of a stability study is to establish a re-test period or shelf-life for a drug substance by evaluating its physical, chemical, and microbiological characteristics under various environmental conditions.[10][11]
-
Batches: A minimum of three primary batches of the drug substance should be tested. The manufacturing process for these batches should be representative of the production scale.
-
Container Closure System: Stability testing should be conducted on the substance packaged in the container closure system proposed for marketing and storage.[11][12]
-
Storage Conditions:
-
Long-term (Real-time) Studies: Samples are stored at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[12]
-
Accelerated Studies: Samples are stored at 40°C ± 2°C / 75% RH ± 5% RH.
-
-
Testing Frequency:
-
Analytical Procedures: The testing should cover physical, chemical, and biological attributes.[11] This includes appearance, assay for the active substance, and quantification of degradation products using validated, stability-indicating methods (e.g., HPLC, LC-MS).
The logical flow of a stability study, from planning to data evaluation, is crucial for obtaining reliable results.
Caption: A generalized workflow for conducting a pharmaceutical stability study.
Mechanism of Action and Signaling Pathway
Troglitazone exerts its therapeutic effects primarily as a selective agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism.[13][14][15]
Upon entering the cell, Troglitazone binds to and activates PPARγ. This activation leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[16][17] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[17] This binding event modulates the transcription of numerous genes involved in insulin signaling, adipocyte differentiation, and lipid metabolism, ultimately leading to improved insulin sensitivity.[13][18]
The diagram below illustrates the classical signaling pathway initiated by Troglitazone.
Caption: The PPARγ signaling pathway activated by Troglitazone.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Troglitazone-d4 | C24H27NO5S | CID 163322463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Troglitazone(97322-87-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. discofinechem.com [discofinechem.com]
- 10. researchgate.net [researchgate.net]
- 11. stabilityhub.com [stabilityhub.com]
- 12. edaegypt.gov.eg [edaegypt.gov.eg]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanistic Insights into Side Effects of Troglitazone and Rosiglitazone Using a Novel Inverse Molecular Docking Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
